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molecular formula C11H22O4Si B1216649 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane CAS No. 3388-04-3

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Cat. No. B1216649
M. Wt: 246.37 g/mol
InChI Key: DQZNLOXENNXVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE036330

Procedure details

The apparatus of Example B was charged with 148.8 g (1.2 mol) of 1-vinyl-3,4-epoxycyclohexane, 1.3 g of a carboxylic acid promoter, and 0.15 ml Of 10% chloroplatinic acid catalyst solution. The flask contents were heated to 89° C. and dropwise addition of 122.8 g (1.0 mol) of trimethoxysilane was begun. The reaction temperature was controlled at 90°-95° C. with an ice bath. Reaction was maintained at that temperature for half an hour after completion of addition, which took 18 minutes. Analysis by gas chromatography showed a yield of 90% of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane. This example demonstrates a standard preparation of 2-(3,4-epoxycyclohexylethyltrimethoxysilane using commercial chloroplatinic acid.
Quantity
148.8 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
catalyst
Reaction Step One
Quantity
122.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][CH:6]2[O:9][CH:5]2[CH2:4]1)=[CH2:2].[CH3:10][O:11][SiH:12]([O:15][CH3:16])[O:13][CH3:14]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:9]1[CH:6]2[CH:5]1[CH2:4][CH:3]([CH2:1][CH2:2][Si:12]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:10])[CH2:8][CH2:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
148.8 g
Type
reactant
Smiles
C(=C)C1CC2C(CC1)O2
Name
carboxylic acid
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
0.15 mL
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
122.8 g
Type
reactant
Smiles
CO[SiH](OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
89 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction temperature was controlled at 90°-95° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at that temperature for half an hour
ADDITION
Type
ADDITION
Details
after completion of addition, which

Outcomes

Product
Details
Reaction Time
18 min
Name
Type
product
Smiles
O1C2CC(CCC21)CC[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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